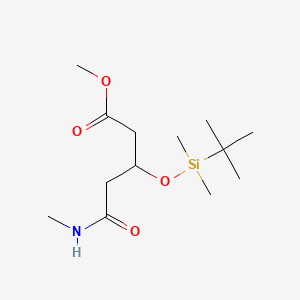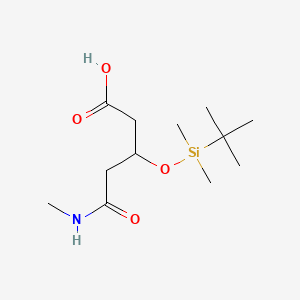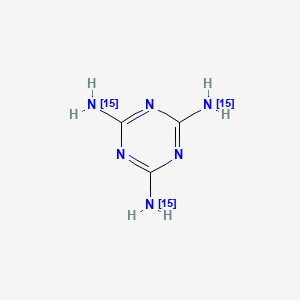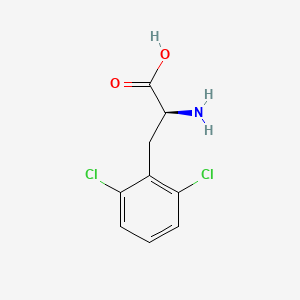![molecular formula C10H12O3 B564476 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 CAS No. 1054624-90-6](/img/structure/B564476.png)
2-[(2-Methoxyphenoxy)methyl]oxirane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is a deuterated derivative of 2-[(2-Methoxyphenoxy)methyl]oxirane. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenoxy group. The deuterium atoms in the compound are isotopes of hydrogen, which can be used in various scientific applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then deuterated to obtain the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Techniques such as distillation, crystallization, or chromatography
Quality Control: Ensuring the purity and isotopic enrichment of the deuterated compound
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products
Diols: Formed through oxidation
Alcohols: Formed through reduction
Substituted Ethers: Formed through nucleophilic substitution
Applications De Recherche Scientifique
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]oxirane-d3 involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is exploited in studies of enzyme inhibition and protein modification. The deuterium atoms provide a unique advantage in NMR studies, allowing for detailed analysis of molecular interactions and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Methoxyphenoxy)methyl]oxirane
- 2-[(2-Ethoxyphenoxy)methyl]oxirane
- 2-[(2-Methylphenoxy)methyl]oxirane
Uniqueness
2-[(2-Methoxyphenoxy)methyl]oxirane-d3 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and other isotopic labeling studies. Compared to its non-deuterated counterparts, this compound provides more precise and detailed information in analytical applications.
Propriétés
IUPAC Name |
2-[[2-(trideuteriomethoxy)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676020 |
Source


|
| Record name | 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054624-90-6 |
Source


|
| Record name | 2-({2-[(~2~H_3_)Methyloxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)




![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)


